CYP2J2 Enzymatic Specificity Evidence
The formation of hydroxyalbendazole is primarily catalyzed by CYP2J2, demonstrating a high degree of specificity. This contrasts with the formation of the primary active metabolite, albendazole sulfoxide, which is primarily mediated by CYP3A4 and flavin-containing monooxygenase (FMO) [1].
| Evidence Dimension | Enzymatic reaction rate for metabolite formation (Vmax/Km) |
|---|---|
| Target Compound Data | 0.34 μl/min/pmol P450 |
| Comparator Or Baseline | CYP2C19: 0.088 μl/min/pmol P450; CYP2E1: 0.042 μl/min/pmol P450 |
| Quantified Difference | The rate of hydroxyalbendazole formation by CYP2J2 is 3.9-fold higher than that of CYP2C19 and 8.1-fold higher than that of CYP2E1. |
| Conditions | Recombinant human cytochrome P450 (rCYP) assay systems. |
Why This Matters
This quantitative specificity makes hydroxyalbendazole a uniquely valuable chemical probe for isolating and studying CYP2J2-mediated metabolism, distinct from the pathways that generate the more commonly studied sulfoxide metabolite.
- [1] Wu, Z., et al. (2013). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 57(11), 5448-5456. View Source
